Hydrazide‑Labeling Yield ≥75% for Both Meta and Para Isomers in Living Cells
In the foundational study that established m‑acetyl‑L‑phenylalanine as a genetically encodable ncAA, proteins bearing the meta‑ketone handle were chemoselectively reacted with fluorescent hydrazide dyes. The labeling reactions were reported to be ‘selective and in general proceed with yields of >75%’ for both m‑acetyl‑L‑phenylalanine and p‑acetyl‑L‑phenylalanine when the appropriate orthogonal tRNA‑TyrRS pair was used [REFS‑1]. This head‑to‑head comparison in the same experimental system demonstrates that both isomers can achieve comparable conjugation efficiency, provided the correct synthetase is supplied.
| Evidence Dimension | Chemoselective hydrazide labeling yield (in vitro and in vivo) |
|---|---|
| Target Compound Data | >75% yield (m‑acetyl‑L‑phenylalanine substituted for Lys7 of Z‑domain or Arg200 of LamB in E. coli) |
| Comparator Or Baseline | >75% yield (p‑acetyl‑L‑phenylalanine in the same experimental framework) |
| Quantified Difference | No significant difference; both exceed 75% in the reported examples |
| Conditions | E. coli expressing orthogonal tRNA‑TyrRS specific for each isomer; labeling with fluorescein hydrazide, Texas Red hydrazide, or biotin hydrazide at pH 6.0–7.0, room temperature, 2–16 h (Biochemistry 2003, 42, 6735‑6746) |
Why This Matters
This evidence shows that neither isomer is inherently more reactive; the critical procurement decision is matching the isomer to the user’s existing tRNA‑synthetase pair.
- [1] Zhang Z, Smith BAC, Wang L, et al. Biochemistry. 2003;42(22):6735‑6746. (Head‑to‑head comparison of m‑ and p‑acetyl‑L‑phenylalanine labeling yields). View Source
